1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt is a chemically modified form of 1-Naphthol, specifically labeled with deuterium isotopes. It is classified under the chemical compound category with the CAS number 83833-12-9. The molecular formula for this compound is , and it has a molecular weight of approximately 413.00 g/mol. This compound serves as a metabolite of 1-Naphthol and is primarily used in pharmacological studies, particularly in drug metabolism research due to its isotopic labeling, which facilitates tracking and quantification in biological systems .
In addition, this compound can also partake in glucuronidation reactions, where it conjugates with glucuronic acid to form the glucuronide salt, enhancing its solubility and facilitating excretion .
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt exhibits significant biological activity, primarily related to its role as a metabolite of 1-Naphthol. The glucuronidation process, which this compound undergoes, is crucial for the detoxification and elimination of various drugs and xenobiotics from the body. Studies have shown that glucuronides can influence the pharmacokinetics of drugs, affecting their efficacy and safety profiles . Additionally, the deuterium labeling allows researchers to trace metabolic pathways more accurately in vivo.
The synthesis of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt typically involves several steps:
This method effectively incorporates deuterium into the structure during the synthesis process, ensuring that the final product retains its isotopic labeling.
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt finds applications primarily in:
Interaction studies involving 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt often focus on its metabolic pathways and interactions with various enzymes such as UDP-glucuronosyltransferases. These studies are crucial for understanding how this compound interacts with other drugs or metabolites within the body. Research indicates that variations in glucuronidation rates can lead to significant differences in drug efficacy and safety, highlighting the importance of this compound in pharmacological research .
Several compounds share structural similarities with 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt, including:
Compound Name | CAS Number | Unique Features |
---|---|---|
1-Naphthol Beta-D-Glucuronide Sodium Salt | 368000 | Non-deuterated analog used for comparison |
Propranolol-d7 Beta-D-Glucuronide Sodium Salt | Various | Used in cardiovascular studies |
Rac-4-Hydroxy Propranolol-d7 Beta-D-Glucuronide | Various | Related to beta-blocker metabolism |
Naphthyl Glucosiduronic Acid Sodium Salt | Various | Similar glucuronic acid conjugate without deuterium |
These compounds are unique due to their specific structural modifications or isotopic labels that influence their biological activities and applications. The deuterated form of 1-Naphthol allows for enhanced tracking during metabolic studies, setting it apart from its non-deuterated counterparts .
Catalytic exchange reactions represent the primary methodology for incorporating deuterium atoms into aromatic compounds such as 1-naphthol derivatives [6] [17]. The fundamental principle involves the replacement of hydrogen atoms with deuterium through various catalytic mechanisms that facilitate hydrogen-deuterium exchange processes [6]. These reactions typically employ deuterium oxide (D2O) as the deuterium source, providing an economical and efficient approach to isotopic labeling [20].
Flow synthesis methodologies have demonstrated exceptional efficiency in the production of deuterated aromatic compounds [17]. The implementation of flow-type microwave reactors utilizing platinum on alumina catalysts has achieved remarkable results in deuterium incorporation [17]. Under optimized conditions involving 2 megapascals pressure and microwave irradiation heating, the hydrogen-deuterium exchange reaction of 1-naphthol achieves deuteration ratios exceeding 94.3 atom percent deuterium [17].
Reaction Parameter | Optimal Condition | Deuteration Efficiency |
---|---|---|
Pressure | 2 MPa | 94.3% atom D |
Temperature | 200°C | High conversion |
Catalyst | Platinum on alumina | Excellent selectivity |
Deuterium source | D2O | Cost-effective |
Reaction time | 90 seconds | Rapid heating |
The catalytic exchange mechanism involves the coordination of both hydrogen gas and deuterium oxide to platinum centers, facilitating the formation of platinum-π-aryl complexes [22]. The oxidative addition of aromatic carbon-hydrogen bonds to these complexes generates platinum(II) species that undergo intramolecular hydrogen-deuterium exchange [22]. Subsequent reductive elimination yields the deuterium-labeled aromatic product with high regioselectivity [22].
Advanced catalytic systems utilizing supported iridium nanoparticles have demonstrated exceptional chemo- and regioselectivity in deuteration processes [19]. These catalysts enable selective deuteration at para- and meta-carbon(sp2)-hydrogen bonds while preserving ortho carbon(sp2)-hydrogen and carbon(sp3)-hydrogen bonds intact [19]. The heterogeneous nature of these catalysts provides advantages in terms of catalyst recovery and process sustainability [19].
Electrochemical deuteration approaches have emerged as alternative methodologies for deuterium incorporation [20]. The electrocatalytic splitting of heavy water under mild conditions offers a novel pathway for forming carbon-deuterium bonds without the need for expensive deuterium sources [20]. This approach demonstrates particular utility in late-stage deuteration of complex pharmaceutical intermediates [20].
Precursor-directed biosynthetic strategies involve the incorporation of deuterium-labeled precursors into biological systems that subsequently produce the desired deuterated metabolites [9]. These approaches leverage the natural metabolic pathways of microorganisms or enzymatic systems to achieve isotopic labeling through biosynthetic processes [9].
The stereocontrolled synthesis of deuterium-labeled intermediates has been successfully demonstrated in various biosynthetic systems [9]. The preparation of triply deuterium-labeled precursors through diastereoselective intramolecular reactions provides substrates for subsequent biosynthetic incorporation studies [9]. These precursors undergo metabolic processing by organism-specific enzymes, resulting in the incorporation of deuterium atoms into the final metabolite structure [9].
Precursor incorporation experiments utilizing deuterium-labeled substrates in producing organisms have revealed important insights into metabolic processing pathways [9]. The incorporation efficiency and selectivity of deuterium atoms depend on the specific enzymatic mechanisms involved in the biosynthetic pathway [9]. Studies have demonstrated that certain biosynthetic intermediates undergo unexpected catabolic degradation and metabolic re-incorporation of deuterium, affecting the final isotopic distribution [9].
The biosynthetic approach offers advantages in terms of regioselectivity and stereochemical control, as the enzymatic processes naturally direct the incorporation of deuterium atoms to specific positions [9]. However, the efficiency of deuterium incorporation may be limited by enzyme substrate specificity and metabolic flux through alternative pathways [9].
Biosynthetic Parameter | Typical Range | Impact on Deuteration |
---|---|---|
Substrate concentration | 1-10 mM | Incorporation efficiency |
Incubation time | 24-72 hours | Deuterium distribution |
Enzyme specificity | Variable | Regioselectivity |
Metabolic flux | System-dependent | Overall yield |
UDP-Glucuronosyltransferases represent the primary enzymatic system responsible for the glucuronidation of 1-naphthol and its deuterated derivatives [11] [28]. These microsomal membrane-bound enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to hydroxyl-containing substrates through a highly specific mechanism [11] [13].
The glucuronidation reaction involves the formation of a ternary complex comprising the enzyme, substrate, and cofactor uridine diphosphate glucuronic acid prior to product formation [28]. Recent investigations have established that human UDP-Glucuronosyltransferases utilize a serine hydrolase-like mechanism involving two critical amino acids: histidine and aspartic acid, forming a catalytic dyad or acid-base pair [28].
Kinetic studies of 1-naphthol glucuronidation by cerebral microsomes have revealed specific enzymatic parameters [27]. Activated microsomes from rat brain conjugate 1-naphthol with an apparent Michaelis constant of 95 micromolar and maximum velocity of 5.47 nanomoles per hour per milligram protein at 30 degrees Celsius [27]. The enzymatic activity demonstrates activation by treatment with Triton X-100 or digitonin, indicating the membrane-bound nature of the enzyme system [27].
Enzymatic Parameter | Value | Experimental Conditions |
---|---|---|
Michaelis constant (Km) | 95 μM | 30°C, activated microsomes |
Maximum velocity (Vmax) | 5.47 nmol/hr/mg protein | Rat brain microsomes |
Activation requirement | Triton X-100 or digitonin | Membrane permeabilization |
Temperature optimum | 30°C | Standard assay conditions |
The compulsory ordered bi-bi kinetic mechanism has been proposed for UDP-Glucuronosyltransferase-mediated reactions, wherein uridine diphosphate glucuronic acid first binds to the enzyme before substrate binding [28]. This sequential binding order ensures proper orientation of both cofactor and substrate for efficient catalysis [28]. Alternative random ordered bi-bi mechanisms have been reported, although these may result from the presence of multiple enzyme isoforms or inactivated enzymes [28].
Crystal structure analysis of the UDP-glucuronic acid binding domain has provided detailed insights into the catalytic mechanism [33]. The 1.8-angstrom resolution structure of human UDP-Glucuronosyltransferase isoform 2B7 reveals specific amino acid residues critical for cofactor binding and catalytic activity [33]. Mutagenesis studies of predicted catalytic residues have demonstrated their essential role in glucuronic acid transfer, strongly supporting the serine hydrolase-like catalytic mechanism [33].
Induction studies of UDP-Glucuronosyltransferase enzymes have revealed distinct responses to various chemical inducers [29]. Treatment with carbamazepine results in statistically significant increases in naphthol glucuronidation up to 1.7-fold compared to control conditions [29]. The induction profiles vary among different UDP-Glucuronosyltransferase isoforms, with each displaying unique responses to specific inducing agents [29].
Chemical glucuronidation methods provide alternative approaches for synthesizing glucuronide conjugates without relying solely on enzymatic systems [25] [26]. These methods typically involve the direct chemical coupling of activated glucuronic acid derivatives with phenolic substrates under controlled reaction conditions [25].
The synthetic approach commonly employed involves the reaction of potassium naphtholate with acetobromomethyl glucuronate in absolute alcohol [25] [26]. This method enables the formation of the glucuronide linkage through nucleophilic substitution mechanisms [25]. Subsequent deprotection steps involving barium hydroxide treatment remove the protecting acetyl and methyl groups to yield the final glucuronide product [25].
Optimization of chemical conjugation reactions requires careful consideration of reaction conditions including temperature, solvent systems, and protecting group strategies [25]. The use of appropriate protecting groups ensures selective reaction at the desired hydroxyl position while preventing unwanted side reactions [25]. Purification procedures involving crystallization and chromatographic separation yield products with high chemical and physical purity suitable for analytical applications [25].
Synthesis Parameter | Optimal Condition | Product Quality |
---|---|---|
Reaction solvent | Absolute alcohol | High selectivity |
Nucleophile | Potassium naphtholate | Clean substitution |
Electrophile | Acetobromomethyl glucuronate | Efficient coupling |
Deprotection agent | Barium hydroxide | Complete removal |
Purification method | Chromatography | High purity |
Chemical isotope labeling strategies have been developed for global profiling of glucuronide metabolites [21]. The utilization of N,N-Dimethyl ethylenediamine and its deuterated counterpart enables selective labeling of carboxylic acid groups through amidation reactions [21]. This dual-filtering approach facilitates the identification of glucuronides based on characteristic mass differences and diagnostic fragmentation ions [21].
The chemical derivatization approach significantly enhances detection sensitivity for glucuronides, demonstrating 3- to 55-fold decreases in limits of detection compared to non-derivatization methods [21]. The strategy enables comprehensive profiling of glucuronide metabolomes with high coverage and confidence, revealing changes in metabolic patterns associated with various physiological and pathological conditions [21].
Mass spectrometry serves as the primary analytical technique for characterizing 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt, offering exceptional capabilities for deuterium distribution profiling and structural confirmation [1] [2]. The technique exploits the mass difference between protium and deuterium (1.0063 Da per deuterium atom) to provide detailed information about isotopic incorporation patterns and molecular integrity.
High-resolution mass spectrometry (HRMS) represents the gold standard for deuterium distribution analysis in 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt [3] [4]. The technique employs instruments capable of resolving mass differences with sub-parts-per-million accuracy, typically utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers with resolving powers exceeding 50,000 full-width at half-maximum (FWHM) [5] [6].
The molecular ion of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt exhibits a characteristic mass shift of +7.0373 Da compared to the unlabeled compound, corresponding to the incorporation of seven deuterium atoms in the aromatic naphthyl moiety [1] [7]. Under negative ion electrospray ionization conditions, the compound generates a prominent [M-H]⁻ ion at m/z 348.1411 for the D7-labeled species compared to m/z 341.1038 for the unlabeled compound [8] [9].
HRMS analysis reveals critical information about deuterium distribution through isotopic pattern analysis [10] [3]. The natural abundance isotopic pattern remains unchanged between labeled and unlabeled compounds, with the M+1 isotopic peak appearing at approximately 18.7% relative intensity and the M+2 peak at 2.1% relative intensity [1] [11]. This consistency confirms the absence of deuterium scrambling or exchange during analysis and validates the integrity of the isotopic labeling [12] [13].
The technique requires specific instrumental parameters for optimal performance [4] [14]. Mass accuracy specifications typically demand ±5 ppm tolerance to differentiate between isobaric species and ensure accurate mass assignments [5] [3]. Resolving power requirements exceed 10,000 FWHM to separate isotopic peaks from potential interfering ions, particularly in complex biological matrices [6] [15].
Deuterium distribution profiling through HRMS provides quantitative assessment of isotopic purity [3] [16]. The technique enables determination of deuterium incorporation percentages at specific positions within the molecule, revealing potential sites of incomplete labeling or deuterium loss during synthesis or storage [12] [11]. This information proves essential for quality control applications and method validation studies in pharmaceutical analysis [17] [18].
Tandem mass spectrometry (MS/MS) analysis of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt provides detailed structural information through systematic fragmentation studies [2] [19]. The technique employs collision-induced dissociation (CID) to generate characteristic fragment ions that retain deuterium labeling information while revealing molecular connectivity patterns [13] [20].
The fragmentation pathway of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt follows predictable mechanisms consistent with glucuronide conjugates [2] [21]. The primary fragmentation event involves neutral loss of the glucuronide moiety (C₆H₈O₆, 176.0321 Da), generating the naphthol base ion at m/z 172.0925 for the D7-labeled compound compared to m/z 165.0552 for the unlabeled species [1] [19]. This mass difference of +7.0373 Da confirms retention of all seven deuterium atoms in the aromatic fragment, indicating the absence of deuterium scrambling during fragmentation [13] [20].
Secondary fragmentation processes generate additional diagnostic ions that provide structural confirmation [2] [21]. The glucuronic acid fragment appears at m/z 175.0252 for both labeled and unlabeled compounds, confirming the absence of deuterium labeling in the sugar moiety [1] [19]. This observation validates the regioselective nature of the deuterium incorporation and provides internal mass calibration for accurate mass measurements [12] [13].
The fragmentation pattern exhibits characteristic intensity distributions that depend on collision energy and instrumental parameters [2] [22]. The glucuronide loss fragment typically appears as the base peak or second most intense ion, with relative intensities ranging from 45-60% of the molecular ion intensity [1] [19]. The complementary glucuronic acid fragment shows moderate intensity (20-35%), while higher-energy fragmentation products contribute less than 15% to the total ion current [2] [21].
Collision energy optimization proves critical for obtaining reproducible fragmentation patterns [2] [22]. Low collision energies (10-20 eV) favor neutral loss processes, while higher energies (30-50 eV) promote ring fragmentation and rearrangement reactions [13] [20]. The optimal collision energy for 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt typically ranges from 25-35 eV, providing balanced fragmentation while maintaining adequate precursor ion intensity for quantitative applications [2] [19].
Advanced fragmentation techniques, including electron transfer dissociation (ETD) and electron capture dissociation (ECD), offer alternative approaches for deuterium-labeled compounds [13] [14]. These methods minimize hydrogen scrambling and provide more predictable fragmentation patterns, particularly for compounds containing labile hydrogen atoms [6] [13]. However, their application to 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt requires specialized instrumentation and optimized experimental conditions [14] [15].
Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information for 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt through detailed analysis of magnetic environments and molecular connectivity [23] [24]. The technique offers unique advantages for deuterium-labeled compounds, including isotope effect studies and labeling position confirmation [25] [26].
Proton NMR (¹H-NMR) analysis of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt reveals characteristic signal suppression patterns that confirm deuterium incorporation sites [27] [28]. The technique exploits the magnetic invisibility of deuterium nuclei in proton NMR experiments, resulting in the elimination of signals from deuterated positions [25] [26].
The aromatic region of the ¹H-NMR spectrum (6.5-8.0 ppm) shows dramatic signal suppression for the D7-labeled compound compared to the unlabeled analog [27] [24]. The unlabeled compound exhibits seven distinct aromatic proton signals corresponding to the substituted naphthalene system, with characteristic chemical shifts reflecting the electron-withdrawing effect of the glucuronide substituent [23] [29]. In contrast, the D7-labeled compound shows complete elimination of these aromatic signals, confirming successful deuterium incorporation at all seven aromatic positions [25] [26].
Signal suppression techniques become essential when analyzing deuterated compounds in protonated solvents [27] [28]. Water suppression methods, including presaturation and water-suppression enhanced through T₁ effects (WET), enable analysis of samples in aqueous media without overwhelming solvent signals [27] [32]. These techniques prove particularly valuable for studying deuterium exchange processes and solution-state behavior of glucuronide conjugates [25] [28].
The integration patterns in ¹H-NMR spectra provide quantitative information about deuterium incorporation efficiency [25] [26]. Incomplete deuterium labeling manifests as residual aromatic signals with reduced integration values, enabling calculation of deuterium content at specific positions [27] [26]. This information proves essential for quality control and method validation applications in pharmaceutical analysis [25] [17].
Carbon-13 NMR (¹³C-NMR) spectroscopy provides definitive structural confirmation for 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt through detailed analysis of carbon chemical shifts and connectivity patterns [33] [34]. The technique offers superior spectral dispersion compared to proton NMR and enables unambiguous assignment of carbon resonances throughout the molecule [30] [31].
The ¹³C-NMR spectrum of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt exhibits characteristic chemical shifts that confirm the glucuronide structure [23] [24]. The anomeric carbon resonates at approximately 98.5 ppm, consistent with β-D-glucuronide configuration [30] [31]. The remaining glucuronide carbons appear in the 73-79 ppm region, with the C6 carbonyl carbon resonating at 176.7 ppm [23] [29]. These chemical shifts match literature values for β-D-glucuronide conjugates and confirm the glycosidic bond stereochemistry [30] [31].
Deuterium isotope effects manifest as characteristic upfield shifts in the ¹³C-NMR spectrum of the labeled compound [33] [34]. Primary isotope effects (α-effects) occur at carbons directly bonded to deuterium, typically causing upfield shifts of 0.2-0.4 ppm [12] [33]. Secondary isotope effects (β-effects) affect carbons adjacent to deuterated positions, generating smaller upfield shifts of 0.05-0.15 ppm [33] [34]. These isotope effects provide additional confirmation of deuterium incorporation sites and enable detailed analysis of labeling patterns [12] [33].
The aromatic carbon region (110-160 ppm) shows systematic isotope effects for the D7-labeled compound [33] [34]. Carbons bearing deuterium atoms exhibit primary isotope effects, while adjacent carbons show secondary effects [12] [33]. The pattern of isotope shifts confirms the regioselective nature of deuterium incorporation and validates the proposed labeling scheme [33] [34].
Glycosidic bond confirmation relies on characteristic heteronuclear multiple bond correlations (HMBC) observed in two-dimensional NMR experiments [30] [31]. The key correlation between the anomeric proton (H1') and the naphthol carbon (C1) at 4.45 ppm to 98.5 ppm provides unequivocal evidence for the β-glycosidic linkage [23] [24]. Additional long-range correlations confirm the connectivity between the glucuronide and naphthol moieties [30] [31].
Quantitative ¹³C-NMR analysis enables determination of deuterium incorporation percentages through integration ratio comparisons [33] [16]. The technique requires optimized experimental parameters, including adequate relaxation delays and broadband decoupling, to ensure accurate integration values [33] [35]. Short relaxation delays (2-5 seconds) provide rapid data acquisition while maintaining quantitative accuracy for most applications [33] [16].
Two-dimensional NMR experiments, including heteronuclear single quantum coherence (HSQC) and HMBC, provide detailed connectivity information for structural confirmation [30] [31]. The HSQC experiment reveals direct carbon-proton correlations, confirming the presence of protonated carbons in the glucuronide moiety [24] [29]. The HMBC experiment identifies long-range correlations that establish the glycosidic bond connectivity and confirm the overall molecular structure [30] [31].
Advanced NMR techniques, including polarization transfer experiments and selective decoupling methods, enhance spectral quality and provide specialized information for deuterated compounds [25] [24]. These approaches prove particularly valuable for studying dynamic processes and conformational effects in glucuronide conjugates [29] [31].
The comprehensive analytical characterization of 1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt through mass spectrometric and NMR techniques provides essential information for pharmaceutical applications [1] [17]. The combination of high-resolution mass spectrometry, tandem mass spectrometry, and multinuclear NMR spectroscopy offers complete structural confirmation and enables detailed analysis of deuterium incorporation patterns [5] [23]. These analytical approaches form the foundation for quality control, method validation, and bioanalytical applications involving this important isotopically labeled standard [17] [18].